molecular formula C12H19N3 B1611069 4-(4-Methyl-1,4-diazepan-1-yl)aniline CAS No. 219132-82-8

4-(4-Methyl-1,4-diazepan-1-yl)aniline

Cat. No.: B1611069
CAS No.: 219132-82-8
M. Wt: 205.3 g/mol
InChI Key: FMLOSYIZNDLWOM-UHFFFAOYSA-N
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Description

4-(4-Methyl-1,4-diazepan-1-yl)aniline is an organic compound with the molecular formula C12H19N3 It features a diazepane ring substituted with a methyl group and an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-1,4-diazepan-1-yl)aniline typically involves the following steps:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate diamines with dihalides under basic conditions.

    Substitution Reaction: The methyl group is introduced via alkylation using methyl halides in the presence of a base.

    Coupling with Aniline: The final step involves coupling the diazepane derivative with aniline through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of catalysts to improve yield and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the aniline group to the corresponding amine.

    Substitution: The diazepane ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenated reagents and bases such as sodium hydride or potassium carbonate.

Major Products:

    Oxidation: Nitro-4-(4-methyl-1,4-diazepan-1-yl)aniline.

    Reduction: 4-(4-Methyl-1,4-diazepan-1-yl)cyclohexylamine.

    Substitution: Various substituted diazepane derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Methyl-1,4-diazepan-1-yl)aniline is utilized in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a potential ligand for receptor studies.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The compound’s mechanism of action depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The diazepane ring can mimic natural substrates, while the aniline moiety can participate in hydrogen bonding and π-π interactions, influencing molecular pathways.

Comparison with Similar Compounds

    4-(4-Methylpiperazin-1-yl)aniline: Similar structure but with a piperazine ring instead of diazepane.

    4-(4-Methyl-1,4-diazepan-1-yl)phenol: Similar but with a phenol group instead of aniline.

Uniqueness: 4-(4-Methyl-1,4-diazepan-1-yl)aniline is unique due to the combination of the diazepane ring and aniline moiety, offering distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

4-(4-methyl-1,4-diazepan-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c1-14-7-2-8-15(10-9-14)12-5-3-11(13)4-6-12/h3-6H,2,7-10,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLOSYIZNDLWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80514892
Record name 4-(4-Methyl-1,4-diazepan-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219132-82-8
Record name 4-(Hexahydro-4-methyl-1H-1,4-diazepin-1-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219132-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Methyl-1,4-diazepan-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80514892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-methyl-1,4-diazepan-1-yl)aniline
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Synthesis routes and methods

Procedure details

A solution 1-methyl-4-(4-nitrophenyl)-1,4-diazepane in ethanol is hydrogenated overnight at atmospheric pressure over 10% Pd/C. The mixture is filtered through a pad of diatomaceous earth and concentrated under reduced pressure to give 4-(4-methyl-[1,4]-diazepan-1-yl)phenylamine as a dark maroon oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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